molecular formula C11H15NO5 B114828 (S)-methocarbamol CAS No. 108914-10-9

(S)-methocarbamol

Cat. No.: B114828
CAS No.: 108914-10-9
M. Wt: 241.24 g/mol
InChI Key: GNXFOGHNGIVQEH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methocarbamol is a single enantiomer of the centrally acting skeletal muscle relaxant methocarbamol. This compound is provided for research purposes to investigate the specific pharmacological contributions of the S-configuration. The precise mechanism of action of methocarbamol is not fully established, but it is thought to involve central nervous system (CNS) depressant effects. Its therapeutic activity is attributed to the blockade of nerve impulses, or pain sensations, sent to the brain, rather than a direct effect on skeletal muscle . Research indicates it may work by depressing polysynaptic reflexes in the spinal cord and supraspinal pathways . Methocarbamol is rapidly absorbed after oral administration, with an onset of action of about 30 minutes . It is metabolized in the liver via dealkylation and hydroxylation and has a relatively short elimination half-life of approximately 1 to 2 hours . The racemic form is clinically used as an adjunct for treating acute, painful musculoskeletal conditions . For researchers, this compound offers a critical tool for studying enantiomer-specific effects on muscle relaxation, CNS depression, and metabolic pathways. This high-purity compound is essential for advanced in vitro and in vivo studies aimed at elucidating stereoselective pharmacology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Elucidation of S Methocarbamol

Absolute Configuration Determination of Methocarbamol (B1676395) Enantiomers

The absolute configuration of the enantiomers of methocarbamol has been unequivocally established through single-crystal X-ray analysis. researchgate.netresearchgate.net By employing the Flack parameter method, a reliable technique for determining the absolute structure of chiral molecules, researchers have confirmed the spatial arrangement of atoms in both the (S)- and (R)-enantiomers. researchgate.netmdpi.com This method relies on the anomalous scattering of X-rays by the atoms in the crystal, which allows for the unambiguous assignment of the R or S configuration at the chiral center. mdpi.com The IUPAC name for methocarbamol is [2-hydroxy-3-(2-methoxyphenoxy) propyl] carbamate (B1207046). japsonline.com

Crystallographic Analysis and Crystal Packing of Enantiopure and Racemic Methocarbamol

Crystallographic studies have revealed that both enantiopure and racemic methocarbamol crystallize in a similar manner, a key indicator of its conglomerate-forming nature. researchgate.netresearchgate.net This means that a racemic solution of methocarbamol crystallizes to form a physical mixture of separate crystals, each containing only one of the enantiomers. researchgate.netnih.gov The equivalence in the crystal characteristics of both the pure enantiomers and the racemate confirms this behavior. researchgate.netresearchgate.net

The crystal packing in methocarbamol is a significant factor in its physical properties. The molecular structures and crystal packing details have been evaluated and compared with structurally related compounds like guaifenesin (B1672422) and mephenesin. researchgate.net Unlike many racemates that form centrosymmetric dimers of the two enantiomers, such dimers are absent in the crystal structure of methocarbamol. researchgate.net

Spontaneous Resolution Phenomena in Methocarbamol Crystallization

A noteworthy characteristic of methocarbamol is its propensity to undergo spontaneous resolution during crystallization. researchgate.netresearchgate.net This phenomenon, where a racemic mixture crystallizes into separate enantiomerically pure crystals, is a direct consequence of its nature as a conglomerate. nih.govacs.org The ability to form a conglomerate is a relatively rare occurrence among chiral compounds. researchgate.netnih.gov

This property allows for the separation of the enantiomers through a process known as resolution by entrainment or preferential crystallization. researchgate.netacs.org By seeding a supersaturated racemic solution with a crystal of the desired enantiomer, that enantiomer will preferentially crystallize out of the solution. acs.org This process can be used to obtain enantiomerically enriched samples of both (S)- and (R)-methocarbamol. researchgate.net

Furthermore, methocarbamol has been identified as an effective molecular hydrogelator, both as a pure enantiomer and as a racemate. researchgate.netmathnet.ru Interestingly, samples with an intermediate enantiomeric composition have been observed to form periodic structures known as Liesegang rings during the gelation process. researchgate.netmathnet.ru

Thermal Behavior and Phase Properties of (S)-Methocarbamol Isomers

The thermal properties of methocarbamol have been investigated using techniques such as Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net These studies provide insights into the phase behavior of its enantiomers and racemic mixture. Thermal investigations suggest that methocarbamol is a conglomerate-forming substance. researchgate.netacs.org

The phase diagram of methocarbamol indicates that the eutectic point of a binary mixture of its enantiomers occurs at a 0% enantiomeric excess, which is characteristic of a conglomerate. researchgate.netacs.org The melting point for a methocarbamol isomer has been reported to be in the range of 113-116°C. DSC has also been utilized to study the molecular mobility of racemic methocarbamol in its amorphous solid state, providing information on its glass-forming ability and stability. researchgate.net

Table of Thermal Properties:

Property Value
Melting Point (Isomer) 113-116°C

| Enantiomeric Excess at Eutectic Point | 0% researchgate.netacs.org |

Synthetic Pathways for Enantiopure S Methocarbamol

Chiral Pool Approaches from Precursors (e.g., (S)-Guaifenesin)

A primary strategy for synthesizing enantiopure (S)-methocarbamol is through the use of a chiral pool, which involves utilizing readily available, enantiomerically pure natural products as starting materials. wikipedia.org (S)-Guaifenesin, a chiral molecule itself, serves as a key precursor in this approach. researchgate.net The synthesis leverages the existing stereocenter in (S)-guaifenesin, which is carried through the synthetic sequence to produce this compound.

The conversion of (S)-guaifenesin to this compound can be achieved through a carbamoylation reaction. japsonline.com One documented method involves the reaction of enantiopure guaifenesin (B1672422) with di-Et carbonate and sodium methoxide (B1231860) to form a cyclic carbonate intermediate. This intermediate then reacts with ammonia (B1221849) in isopropanol (B130326) to yield methocarbamol (B1676395). acs.org This method highlights a direct pathway from a chiral precursor to the final enantiopure product, preserving the stereochemical integrity.

The availability of enantiopure guaifenesin is crucial for this strategy. It can be obtained through the resolution of racemic guaifenesin, for instance, by an entrainment resolution procedure. researchgate.net This makes enantiomeric guaifenesin a valuable member of the "New Chiral Pool" of reagents for synthesizing other chiral molecules.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to create the desired enantiomer of a molecule from an achiral starting material by using a chiral catalyst or reagent. While many routes to methocarbamol exist, the application of organocatalytic asymmetric α-aminoxylation of an aldehyde has been explored for the synthesis of (S)-guaifenesin, a direct precursor to (R)-methocarbamol. tandfonline.comtandfonline.comncl.res.in

One such strategy commences with commercially available guaiacol (B22219) and 3-bromopropanol. tandfonline.com The resulting alcohol is oxidized to an aldehyde. tandfonline.com This aldehyde then undergoes an L-proline-catalyzed asymmetric α-aminoxylation, which introduces the chirality, followed by reduction to yield (S)-guaifenesin with high enantiomeric excess (>99% ee). tandfonline.com

From (S)-guaifenesin, the synthesis proceeds by converting it into a cyclic carbonate. tandfonline.com This intermediate, upon reaction with ammonia, yields (R)-methocarbamol. tandfonline.com It is important to note that this specific documented enantioselective route leads to the (R)-enantiomer. However, the principles of enantioselective catalysis offer a powerful tool for accessing either enantiomer by selecting the appropriate chiral catalyst.

General approaches to asymmetric synthesis that could be conceptually applied include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. williams.edu

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. williams.edu

Resolution Techniques for Racemic Methocarbamol (e.g., Preferential Crystallization, Entrainment)

Racemic methocarbamol can be separated into its individual enantiomers through resolution techniques. This is possible because methocarbamol is a conglomerate, meaning its racemic mixture crystallizes as a physical mixture of separate (S)- and (R)-enantiomer crystals, rather than as a single racemic compound. researchgate.netresearchgate.net This property allows for resolution by preferential crystallization or entrainment.

Preferential Crystallization is a method where a supersaturated solution of the racemic mixture is seeded with crystals of the desired enantiomer. libretexts.org This induces the crystallization of that specific enantiomer, which can then be separated. libretexts.org This technique relies on the fact that the two enantiomers have different physical properties in a chiral environment. acs.org

Entrainment is a specific type of preferential crystallization. Studies have shown that methocarbamol can be separated into its enantiomers through resolution by entrainment. researchgate.netresearchgate.net A coupled preferential crystallization-selective dissolution process has also been described for the resolution of racemic guaifenesin, a precursor to methocarbamol. acs.orgnih.gov This process involves two coupled reactors: a crystallization tank and a dissolution tank. acs.orgnih.gov The crystallization tank contains a supersaturated solution seeded with the desired enantiomer, while the dissolution tank holds a saturated racemic suspension at a higher temperature. acs.orgnih.gov The fluid phase is exchanged between the tanks, allowing for selective dissolution of the preferentially crystallizing enantiomer from the solid racemic feed. acs.orgnih.gov

The success of these resolution methods depends on carefully controlling parameters such as temperature, supersaturation, and seed loading. acs.orgnih.gov

Investigation of Process-Related Impurities: The β-Isomer of Methocarbamol

During the synthesis of methocarbamol from guaifenesin, a key process-related impurity can be formed, identified as the β-isomer of methocarbamol. japsonline.comresearchgate.net This impurity is structurally very similar to methocarbamol and has the chemical name 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate (B1207046). japsonline.comjapsonline.comresearchgate.net

The formation of this β-isomer occurs during the carbamoylation step of guaifenesin. japsonline.comsucp.ac.in For instance, when using phosgene (B1210022) in ethanol (B145695) for amination, the β-isomer is consistently observed. japsonline.comresearchgate.net Another synthesis method involves dissolving guaifenesin in isopropanol and treating it with ammonia gas, which also leads to the simultaneous generation of both methocarbamol and its β-isomer. japsonline.comjapsonline.comresearchgate.net

The presence of the β-isomer is typically monitored by High-Performance Liquid Chromatography (HPLC), where it appears as a distinct peak from methocarbamol and the starting material, guaifenesin. japsonline.comjapsonline.com In one reported HPLC method, the β-isomer eluted at a retention time of approximately 26.332 minutes, while methocarbamol eluted at 29.973 minutes and guaifenesin at 23.759 minutes. japsonline.comjapsonline.com The levels of this impurity have been reported to be in the range of 0.05% to 0.32%. researchgate.netsucp.ac.in

Due to its potential impact on the quality of the final drug product, it is crucial to control the formation of the β-isomer during synthesis. A separate synthesis for the β-isomer has been developed to be used as a reference standard for analytical purposes. This synthesis starts from 2-((methoxy phenoxy) methyl) oxirane. google.com

The β-isomer is also considered a degradation product of methocarbamol. google.com Controlling the pH to 5 or less during compounding has been shown to reduce its formation in solutions. google.com

Preclinical Pharmacological and Mechanistic Investigations of S Methocarbamol

Comparative Muscle Relaxant Activity of (S)-Methocarbamol Enantiomers in Animal Models (e.g., Rotarod Test)

Methocarbamol (B1676395) is a chiral molecule and exists as two enantiomers, this compound and (R)-methocarbamol. Studies have been conducted to evaluate the differential muscle relaxant effects of these enantiomers.

In a study utilizing the rotarod test in mice, the muscle relaxant activities of racemic methocarbamol, this compound, and (R)-methocarbamol were compared after intraperitoneal administration. nih.govresearchgate.net The rotarod test assesses motor coordination, where a reduction in the time an animal can stay on a rotating rod indicates muscle relaxation. innovareacademics.in The results of this investigation revealed that (+)-R-methocarbamol exhibited a greater muscle relaxant effect than both racemic methocarbamol and (-)-S-methocarbamol. nih.govresearchgate.net This suggests that the pharmacological activity of methocarbamol is stereoselective, with the (R)-enantiomer being the more potent muscle relaxant. nih.govresearchgate.net

Table 1: Comparative Muscle Relaxant Activity of Methocarbamol Enantiomers

Compound Relative Muscle Relaxant Activity
(+)-R-Methocarbamol Higher
Racemic Methocarbamol Moderate
(-)-S-Methocarbamol Lower

Data based on findings from rotarod tests in mice. nih.govresearchgate.net

In Vitro Studies on the Molecular Mechanism of Action of this compound

The precise mechanism of action of methocarbamol is not fully elucidated, but it is known to be a centrally acting skeletal muscle relaxant. nih.govmedcentral.comdrugs.com Its effects are primarily attributed to a general depression of the central nervous system (CNS). drugs.compatsnap.comprobes-drugs.orgmedex.com.bd It does not act directly on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber. nih.govdrugs.compatsnap.com

A key proposed mechanism for methocarbamol's muscle relaxant effect is the inhibition of spinal polysynaptic reflexes. patsnap.comdrugbank.comnih.gov These reflexes are complex neural circuits in the spinal cord that are involved in maintaining muscle tone and can be hyperactive in states of muscle spasm. patsnap.com By depressing these polysynaptic pathways, methocarbamol is thought to reduce the nerve impulses from the spinal cord to the muscles, thereby alleviating spasms. patsnap.commedex.com.bddrugbank.comnih.govpharmacompass.com This action is considered a primary contributor to its clinical efficacy. medscape.com

In addition to its central effects, methocarbamol has been shown to prolong the refractory period of muscle cells. probes-drugs.orgmedex.com.bddrugbank.comnih.govpharmacompass.com The refractory period is the time following an action potential during which a muscle cell cannot be re-stimulated. By extending this period, methocarbamol may reduce the ability of muscles to sustain rapid, repetitive contractions, which are characteristic of spasms.

Some centrally acting muscle relaxants exert their effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. However, methocarbamol may actually inhibit the effects of pyridostigmine (B86062) bromide, an anticholinesterase agent, and should be used with caution in patients with myasthenia gravis who are receiving such agents. medex.com.bd

Recent research has explored the peripheral actions of methocarbamol, specifically its effects on ion channels in muscle cells. researchgate.netgoodrx.com Studies have demonstrated that methocarbamol can block muscular voltage-gated sodium channels (Nav1.4). researchgate.netuni-muenchen.denih.govresearchgate.netmedchemexpress.com These channels are crucial for the generation and propagation of action potentials in skeletal muscle. researchgate.net

In murine studies, methocarbamol was found to reversibly inhibit the current flow through Nav1.4 channels. researchgate.netnih.gov This inhibition leads to a decreased decay of endplate currents and a slowing of endplate potentials, ultimately reducing the force of muscle contractions. researchgate.netnih.govresearchgate.net Interestingly, methocarbamol did not affect neuronal Nav1.7 channels, suggesting a degree of selectivity for the muscular sodium channel subtype. researchgate.netnih.govresearchgate.net This direct action on muscle ion channels provides evidence for a peripheral component to methocarbamol's mechanism of action, complementing its established central effects. researchgate.netuni-muenchen.denih.gov

Table 2: Investigated Mechanisms of Action for Methocarbamol

Mechanism Locus of Action Effect
Inhibition of Polysynaptic Reflexes Spinal Cord Reduces nerve impulses to muscles
Depression of Nerve Transmission Supraspinal Pathways Contributes to sedation and muscle relaxation
Prolongation of Refractory Period Muscle Cells Reduces the ability for sustained contractions
Blockade of Nav1.4 Channels Skeletal Muscle Inhibits action potential generation

Inhibition of Acetylcholinesterase Activity Hypothesis

Comparative Preclinical Studies with Other Centrally Acting Muscle Relaxants

Preclinical research into the enantiomers of methocarbamol has revealed differences in their pharmacological activity. Methocarbamol is a chiral compound and exists as two enantiomers: this compound and (R)-methocarbamol. Studies have been conducted to determine if the muscle relaxant effects are stereoselective.

A key preclinical study utilized the rotarod test in mice to evaluate and compare the muscle relaxant activity of racemic methocarbamol and its individual enantiomers. nih.gov The rotarod test is a standard method for assessing motor coordination and the effects of muscle relaxant drugs. In this test, mice are placed on a rotating rod, and the length of time they can remain on the rod before falling is measured. A shorter duration on the rod indicates greater motor impairment and muscle relaxation. The results from this investigation indicated that the (+)-R-enantiomer of methocarbamol exhibited a higher muscle relaxant activity when compared to both racemic methocarbamol and the (-)-S-enantiomer. nih.gov

Table 1: Comparative Muscle Relaxant Activity of Methocarbamol Enantiomers in Mice (Rotarod Test)

Compound Relative Muscle Relaxant Activity
(+)-R-Methocarbamol Higher
Racemic Methocarbamol Intermediate

This table is generated based on the findings from a study comparing the muscle relaxant activity of methocarbamol enantiomers in mice. nih.gov

While direct preclinical comparisons of this compound with other centrally acting muscle relaxants are not extensively documented, studies on the racemic mixture of methocarbamol provide some context. The clinical effectiveness of methocarbamol in comparison to other muscle relaxants is not well established. wikipedia.org However, some animal studies and clinical trials have compared racemic methocarbamol with agents like cyclobenzaprine (B1214914). One trial involving patients with localized muscle spasms found no significant differences between methocarbamol and cyclobenzaprine in their effects on the muscle spasm or on the limitation of motion. wikipedia.org Another comparative study noted that methocarbamol appeared to be less sedating than cyclobenzaprine. medcentral.com

Systematic reviews of skeletal muscle relaxants have often concluded that there is limited or inconsistent data to robustly determine the relative efficacy of methocarbamol compared to other agents such as carisoprodol, chlorzoxazone, and tizanidine (B1208945) in preclinical or clinical settings. nih.gov The mechanism of action for methocarbamol is generally attributed to central nervous system depression, as it does not have a direct effect on skeletal muscle fibers or the motor end plate. wikipedia.orgdrugbank.commedcentral.comnih.govdrugs.commerckvetmanual.com This sedative property is thought to contribute significantly to its muscle relaxant effects. wikipedia.orgmedcentral.com

Metabolic Biotransformation of S Methocarbamol

Phase I Metabolic Pathways: Dealkylation and Hydroxylation of (S)-Methocarbamol

The initial phase of this compound metabolism involves structural modification through oxidation, primarily via dealkylation and hydroxylation reactions. nih.gov These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent conjugation. mdpi.com

The primary Phase I pathways for methocarbamol (B1676395) are:

O-demethylation: This reaction involves the removal of the methyl group from the methoxy (B1213986) moiety on the guaiacol (B22219) ring. This dealkylation results in the formation of an active metabolite, 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate. hres.cahres.ca

Ring Hydroxylation: This pathway introduces a hydroxyl group onto the aromatic ring of the molecule. This results in the formation of another key metabolite, 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. hres.cahres.ca

Research indicates that the carbamate (B1207046) ester bond of methocarbamol is resistant to metabolic hydrolysis; therefore, guaifenesin (B1672422) is not a human metabolite. wikipedia.org While the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been fully elucidated, in vitro studies on racemic methocarbamol suggest it does not have significant interactions with several major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP3A4. drugsporphyria.net

Table 1: Key Phase I Metabolites of Methocarbamol

Metabolic Pathway Resulting Metabolite Chemical Name
O-Dealkylation Desmethyl-methocarbamol 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate
Ring Hydroxylation Hydroxy-methocarbamol 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate

Phase II Conjugation Reactions: Glucuronidation and Sulfation of this compound and its Metabolites

Following Phase I reactions, this compound and its newly formed metabolites undergo Phase II conjugation. hres.cahres.ca This process involves the attachment of endogenous polar molecules, which significantly increases the water solubility of the compounds, thereby facilitating their renal and biliary excretion. nih.govcriver.com The principal conjugation reactions for methocarbamol are glucuronidation and sulfation. hres.cahres.caresearchgate.net

Glucuronidation: This is a major pathway where glucuronic acid, derived from UDP-glucuronic acid (UDPGA), is attached to the hydroxyl groups of the parent drug or its Phase I metabolites. nih.govresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. criver.comresearchgate.net

Sulfation: In this reaction, a sulfonate group is transferred from a donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of methocarbamol or its metabolites. This process is catalyzed by sulfotransferase (SULT) enzymes. researchgate.net Studies have indicated that sulfoconjugates are major metabolites of methocarbamol recovered in urine. researchgate.net

Approximately 40-50% of a methocarbamol dose is eliminated in the urine as glucuronide and sulfate (B86663) conjugates of its metabolites. ualberta.ca

Identification and Characterization of Stereospecific Metabolites

Methocarbamol is administered as a racemate, a 50:50 mixture of the (S)- and (R)-enantiomers. The study of the stereospecific metabolism of this compound is crucial, as enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. Research in this area has led to the development of specialized analytical techniques to differentiate between the enantiomers and their respective metabolites in biological samples.

Stereospecific high-performance liquid chromatographic (HPLC) methods have been successfully developed to quantify this compound and (R)-methocarbamol in biological fluids like plasma and urine. researchgate.netresearchgate.net These methods often involve a derivatization step using a chiral reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate or (-)-menthylchloroformate, to create diastereomers that can be separated on a standard HPLC column. researchgate.netacs.org

One such assay was sensitive enough to detect concentrations as low as 0.5 µg/mL for each enantiomer in plasma. researchgate.net This method was subsequently used to evaluate the pharmacokinetic profiles of the individual enantiomers in a human volunteer and in rats following administration of the racemic mixture. researchgate.net While these analytical advancements confirm that studying the stereoselective disposition of methocarbamol is feasible, detailed public data characterizing the specific structures and quantities of metabolites formed exclusively from the (S)-enantiomer remains limited.

Investigation of Metabolism in Animal Models

The metabolic fate of methocarbamol has been investigated in several animal models, including rats, dogs, and horses, providing valuable insights that often translate to human metabolism. researchgate.netuliege.be

Rats and Dogs: Early comparative studies concluded that the metabolism of methocarbamol is qualitatively similar across rats, dogs, and humans, involving ring hydroxylation, O-demethylation, and subsequent conjugation. researchgate.net In dogs, the highest concentrations of the drug and its metabolites are found in the liver and kidneys. nih.gov

Rats (Isolated Perfused Liver): A study utilizing an isolated perfused rat liver model provided a more detailed view of the biliary excretion of metabolites. Analysis of the bile revealed the presence of unchanged methocarbamol, glucuronides of both methocarbamol and desmethyl-methocarbamol, and four distinct glucuronides of hydroxylated methocarbamol metabolites. nih.gov

Horses: Pharmacokinetic studies in horses have revealed interesting aspects of methocarbamol's first-pass metabolism. The metabolite guaifenesin was detected in plasma and urine only after oral administration, not after intravenous dosing. uliege.bermtcnet.com This suggests that the conversion of methocarbamol to guaifenesin in this species is dependent on first-pass metabolism in the gastrointestinal tract and/or liver before the drug reaches systemic circulation. uliege.be

Table 2: Summary of Methocarbamol Metabolism Findings in Animal Models

Animal Model Key Findings Reference(s)
Rat Metabolic pathways (hydroxylation, dealkylation, conjugation) similar to humans. researchgate.net
Rat (Perfused Liver) Identification of multiple glucuronide conjugates of parent drug and metabolites in bile. nih.gov
Dog Metabolic pathways similar to humans; highest drug concentrations in liver and kidney. nih.govresearchgate.net
Horse Guaifenesin detected as a metabolite only after oral administration, indicating significant first-pass effect. uliege.bermtcnet.com

Advanced Analytical Methodologies for S Methocarbamol Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC stands as a cornerstone for the enantiomeric analysis of chiral compounds like methocarbamol (B1676395). chromatographyonline.com This technique allows for the separation and quantification of individual enantiomers, which is crucial for determining the enantiomeric purity of (S)-methocarbamol. chromatographyonline.com The direct approach, utilizing a chiral stationary phase (CSP), is the most common method for chiral HPLC separations. chromatographyonline.com

Stationary Phase Selection (e.g., Derivatized Cellulose (B213188), Normal-Phase Silica)

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for a wide range of chiral separations. pharmtech.comwindows.net These CSPs offer broad applicability and can be used in both normal-phase and reversed-phase modes.

For the enantiomeric separation of methocarbamol, columns packed with derivatized microcrystalline cellulose coated on silica (B1680970) gel, such as Chiralcel OD, have been successfully employed. pillbuys.com The Chiralcel OD column is typically used for normal-phase chromatography. pillbuys.com Another variation, the Chiralcel OD-R, is designed for reversed-phase applications. pillbuys.com Research has shown that both normal-phase (Chiralcel ODH) and reversed-phase (Phenomenex Lux 5u cellulose-1, Lux 5u cellulose-2, Lux 5u amylose-1) chiral columns can be utilized for the separation of methocarbamol enantiomers. researchgate.net The choice between these phases depends on the specific requirements of the analysis and the properties of the sample matrix.

Normal-phase silica columns are also used, often in conjunction with derivatization strategies to form diastereomers that can be separated on an achiral stationary phase. researchgate.net The selection of the stationary phase is guided by the chemical properties of the analyte, with the goal of achieving at least three points of interaction between the solute and the CSP to enable chiral recognition. chromatographyonline.com

Table 1: Examples of Chiral Stationary Phases for Methocarbamol Analysis

Stationary PhaseTypeTypical Application
Chiralcel ODDerivatized Cellulose (Coated)Normal-Phase HPLC pillbuys.com
Chiralcel OD-RDerivatized Cellulose (Coated)Reversed-Phase HPLC pillbuys.com
Chiralcel OD-HDerivatized Cellulose (Coated)Normal-Phase HPLC researchgate.net
Phenomenex Lux CelluloseDerivatized Cellulose (Immobilized)Reversed-Phase HPLC researchgate.net
Spherisorb CNCyanoCoupled with Chiralcel OD for plasma analysis researchgate.net
Normal-Phase SilicaAchiralUsed with chiral derivatizing agents researchgate.net

Mobile Phase Optimization

The composition of the mobile phase plays a critical role in optimizing the separation of enantiomers. In chiral HPLC, the mobile phase can significantly influence the retention times, resolution, and selectivity of the separation. For the analysis of methocarbamol on a Chiralcel OD column, a mobile phase consisting of absolute ethanol (B145695) and hexane (B92381) in a 1:1 ratio has been used effectively. pillbuys.com In another study, a mobile phase of hexane and 2-propanol (9:1) was used with a Chiralcel OD-H column. researchgate.net

For reversed-phase separations on a Chiralcel OD-R column, a mixture of acetonitrile (B52724) and water (20:80) has been employed. pillbuys.com The optimization of the mobile phase often involves adjusting the ratio of the organic modifier (e.g., ethanol, isopropanol (B130326), acetonitrile) to the aqueous or non-polar component to achieve the best balance between resolution and analysis time. ijpsjournal.com Additives such as diethylamine (B46881) or trifluoroacetic acid can be incorporated into the mobile phase to improve peak shape and resolution, particularly for basic or acidic compounds, respectively. chromatographyonline.com For instance, a mobile phase of ethanol-hexane (30:70, v/v) was used for the chiral separation of methocarbamol enantiomers in human plasma after extraction. researchgate.net

Table 2: Mobile Phase Compositions for Chiral HPLC of Methocarbamol

Stationary PhaseMobile Phase CompositionApplicationReference
Chiralcel OD1:1 absolute ethanol:hexaneEnantiomeric Purity pillbuys.com
Chiralcel OD-H9:1 hexane:2-propanolEnantiomeric Separation researchgate.net
Chiralcel OD-R20:80 acetonitrile:waterEnantiomeric Separation pillbuys.com
Coupled Spherisorb CN and Chiralcel OD30:70 ethanol:hexane (v/v)Analysis in Human Plasma researchgate.net

Derivatization Strategies for Diastereomer Formation

An alternative to direct chiral separation on a CSP is the indirect approach, which involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral HPLC column. chiralpedia.comwikipedia.org This method is particularly useful when a suitable CSP is not available or when the detection sensitivity needs to be enhanced. wikipedia.org

For the analysis of methocarbamol enantiomers in biological fluids, derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate has been reported. researchgate.net This reaction converts the (R)- and this compound enantiomers into their corresponding diastereomeric carbamates. These diastereomers can then be separated on a normal-phase silica column. researchgate.net The success of this strategy relies on the availability of an enantiomerically pure CDA and the presence of a suitable functional group on the analyte for the derivatization reaction. chiralpedia.com It is crucial that the derivatization reaction proceeds to completion to avoid kinetic resolution, which could lead to inaccurate quantification of the enantiomers. wikipedia.org

Spectrophotometric Techniques for this compound Quantification

Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of methocarbamol in various samples. These techniques are based on the principle of measuring the amount of light absorbed by a substance at a specific wavelength.

UV-Visible Spectrophotometry and Co-solubilization Techniques

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of drugs. For methocarbamol, a simple UV spectrophotometric method has been developed where the absorbance is measured at its maximum wavelength (λmax) of 274 nm. ijpcbs.com Methanol is a common solvent used to prepare standard and sample solutions for this analysis. ijpcbs.com The method has been shown to be linear over a concentration range of 10-50 µg/mL. ijpcbs.com

To address the solubility challenges of methocarbamol, a co-solubilization technique has been developed. rjptonline.org This method utilizes a solvent system composed of acetone (B3395972) and 0.1N sodium hydroxide (B78521) solution in a 1:9 ratio, where acetone acts as a co-solvent. rjptonline.org In this system, methocarbamol exhibits an absorption maximum at 267 nm and follows Beer-Lambert's law in the concentration range of 5-25 µg/ml. rjptonline.org This technique provides a simple and rapid method for the estimation of methocarbamol in bulk and pharmaceutical dosage forms. rjptonline.orgrjptonline.org

Table 3: UV-Visible Spectrophotometric Methods for Methocarbamol Quantification

MethodSolvent Systemλmax (nm)Linearity Range (µg/mL)Reference
UV SpectrophotometryMethanol27410-50 ijpcbs.com
Co-solubilization TechniqueAcetone and 0.1N NaOH (1:9)2675-25 rjptonline.org
UV SpectrophotometryPropylene GlycolNot specifiedNot specified researchgate.net

Ratio Spectra and Second Derivative Spectrophotometric Methods

For the analysis of methocarbamol in the presence of other drugs, more advanced spectrophotometric techniques like ratio spectra and second derivative spectrophotometry are employed to resolve spectral overlap. japsonline.comjapsonline.com

The ratio spectra spectrophotometric method involves dividing the absorption spectrum of the mixture by the absorption spectrum of one of the components, which allows for the determination of the other component. nih.gov This technique, along with an extended ratio subtraction method, has been successfully applied for the simultaneous determination of methocarbamol and paracetamol in their combined pharmaceutical formulations. nih.gov

Second derivative spectrophotometry enhances the resolution of overlapping spectral bands by calculating the second derivative of the absorbance spectrum. turkjps.org This method has been used for the determination of methocarbamol in combination with other drugs like paracetamol and aspirin. turkjps.orgresearchgate.net For the simultaneous determination of methocarbamol and aspirin, the first derivative amplitude values at 279.2 nm for methocarbamol were measured. researchgate.netrsc.org Another approach using the first derivative of the ratio spectra measured the peak amplitudes at 284 nm for methocarbamol. rsc.org

These derivative techniques offer increased specificity and allow for the accurate quantification of methocarbamol even in complex mixtures without the need for prior separation steps. japsonline.com

Chromatographic Methods for Impurity Profiling and Separation

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). In the synthesis of methocarbamol, particularly from guaifenesin (B1672422), a process-related impurity known as the β-isomer can be formed. japsonline.comresearchgate.net Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of such impurities. nih.govresearchgate.net

Reverse Phase HPLC (RP-HPLC) for β-Isomer Separation

A specific and effective RP-HPLC method has been developed for the separation of methocarbamol from its β-isomer impurity, 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate (B1207046). japsonline.com This method allows for the clear resolution and quantification of the impurity, which is essential for quality control during the manufacturing process. japsonline.comresearchgate.net

Research has demonstrated a successful isocratic RP-HPLC method for this separation. japsonline.com The analysis was performed on an Agilent HPLC system equipped with a photodiode array (PDA) detector. japsonline.com The separation was achieved with high resolution on an Inertsil ODS-3V column. japsonline.com Under the optimized conditions, the β-isomer impurity elutes before the main methocarbamol peak. japsonline.com

Detailed findings from a study on the separation of the β-isomer from methocarbamol are presented below. japsonline.com

Table 1: RP-HPLC Method for Separation of Methocarbamol and its β-Isomer

Parameter Condition
Instrument Agilent HPLC with PDA Detector
Column Inertsil ODS-3V (250 × 4.6 mm, 5 μm)
Mobile Phase Isocratic elution (specific solvent not detailed in source)
Flow Rate 1.0 mL/minute
Detection Wavelength 274 nm
Run Time Approximately 40 minutes
Retention Time (β-Isomer) ~26.332 minutes
Retention Time (Methocarbamol) ~29.973 minutes
Retention Time (Guaifenesin) ~23.759 minutes

Data sourced from a study on the identification and characterization of the β-isomer impurity. japsonline.com

This method is crucial for monitoring and controlling the levels of the β-isomer, which has been observed at concentrations between 0.05% and 0.1% during the synthesis of methocarbamol from guaifenesin. japsonline.comresearchgate.net The ability to separate this positional isomer effectively is a key step in ensuring the purity of the final drug substance. japsonline.com

Structural Elucidation and Confirmation using Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

Once an impurity like the β-isomer is separated, its structure must be definitively confirmed. researchgate.netnih.gov This is accomplished using a combination of powerful spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. japsonline.comfunaab.edu.ng These methods provide detailed information about the molecule's mass, fragmentation pattern, and the arrangement of its atoms, allowing for unambiguous structural elucidation. japsonline.comresearchgate.net

In the case of the methocarbamol process-related impurity, preparative liquid chromatography was used to isolate a sufficient quantity for spectral analysis. japsonline.comresearchgate.net Subsequent analysis by MS and NMR confirmed its identity as the β-isomer of methocarbamol. japsonline.com

Mass Spectrometry (MS)

LC-MS/MS analysis was performed to determine the molecular weight and fragmentation pattern of the impurity. japsonline.com The mass spectral analysis showed a molecular ion for the impurity at a mass-to-charge ratio (m/z) of 240.9 [M-H]⁻ in negative ion mode. japsonline.comresearchgate.net This molecular ion is identical to that of methocarbamol, suggesting the impurity is a positional isomer. japsonline.com The full scan mass spectra analysis further supported this finding. researchgate.net

Table 2: Mass Spectrometry Data for the β-Isomer of Methocarbamol

Technique Ion Mode Observed m/z Interpretation
LC-MS/MS Negative 240.9 [M-H]⁻, Identical to Methocarbamol

Data sourced from structural elucidation studies of the process-related impurity. japsonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. By comparing the ¹H NMR spectra of methocarbamol and its isolated β-isomer, the difference in their structures was confirmed. japsonline.com The spectra are largely similar, except for the chemical shifts of the protons on the C-9 and C-10 positions of the propanediol (B1597323) backbone. japsonline.comresearchgate.net This difference is due to the interchange of the hydroxyl (-OH) and carbamate (-O-CO-NH₂) groups between these two positions, confirming the impurity as the positional β-isomer. japsonline.com

Table 3: Comparative ¹H NMR Spectral Data (CDCl₃, 300 MHz)

Proton Assignment Methocarbamol Chemical Shift (δ ppm) β-Isomer Chemical Shift (δ ppm)
-OCH₃ 3.75 (s, 3H) 3.75 (s, 3H)
Ar-H 6.92 (m, 4H) 6.92 (m, 4H)
-CH₂ at C-8 Not specified 4.30 (m, 1H), 4.44 (m, 2H)
-CH at C-9 Substituted with -OH 4.44 (m, 2H)
-CH₂ at C-10 Substituted with carbamate 3.62 (m, 1H), 3.81 (m, 1H)
-OH Not specified 4.81 (s, 1H)
-NH₂ Not specified 6.0 (s, 2H)

Data sourced from the structural elucidation of the β-isomer impurity. japsonline.comresearchgate.net

Based on the complete spectral analysis from MS and NMR, the impurity was conclusively identified as 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate, the β-isomer of methocarbamol. japsonline.comresearchgate.net This demonstrates the essential role of these advanced analytical methodologies in confirming the structure of process-related impurities in pharmaceutical manufacturing. japsonline.com

Degradation Kinetics and Stability of S Methocarbamol

Hydrolysis Pathways of (S)-Methocarbamol in Aqueous Solutions

Kinetic studies have demonstrated that the primary degradation route for this compound in aqueous environments is hydrolysis. nih.govuoa.gr The process involves the cleavage of the carbamate (B1207046) ester bond, leading to the formation of distinct degradation products. nih.gov This reaction is significantly influenced by the pH of the solution. nih.govlookchem.com

The degradation of this compound is highly dependent on pH. nih.govlookchem.com The compound is notably stable in acidic and neutral aqueous solutions. nih.govnih.gov Conversely, its degradation is accelerated in alkaline conditions. nih.govlookchem.com

Studies conducted in buffer solutions across a pH range of 8.0 to 10.0 at elevated temperatures (70-80 °C) show that this compound is readily hydrolyzed. nih.govresearchgate.net The degradation in alkaline media follows pseudo-first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound at a constant pH and temperature. nih.govlookchem.com The base-catalyzed hydrolysis proceeds primarily through the formation of an isomeric intermediate before yielding the final degradation products. nih.gov Controlling the pH to a value of 5 or less has been shown to minimize the formation of degradation products, confirming the compound's stability in acidic environments. google.com

The hydrolysis of this compound results in the formation of two main degradation products. lookchem.com The primary product is guaifenesin (B1672422), which is the corresponding diol formed by the cleavage of the carbamate group. nih.govresearchgate.net

A second key degradation product has been identified as an isomer of methocarbamol (B1676395), specifically 3-(2-methoxyphenoxy)-propanediol 2-carbamate, also referred to as the β-isomer. nih.govlookchem.comgoogle.com The degradation pathway in alkaline solutions indicates that the hydrolysis of methocarbamol proceeds mainly through the formation of this isomer. nih.gov

Below is a table summarizing the identified degradation products of this compound hydrolysis.

Degradation Product NameChemical NameRole in Degradation Pathway
Guaifenesin(RS)-3-(2-methoxyphenoxy)propane-1,2-diolFinal hydrolysis product. nih.gov
Isomeric Carbamate (β-isomer)3-(2-methoxyphenoxy)-propanediol 2-carbamateIntermediate in base-catalyzed hydrolysis. nih.govlookchem.com

pH-Dependent Degradation Profiles (Acidic vs. Alkaline Conditions)

Investigation of Metal Ion Complexation with Degradation Products

Research has also explored the interaction between the degradation products of methocarbamol and metal ions. nih.gov One study investigated the degradation of methocarbamol in an ethanol (B145695)/water mixture at 80°C, which was found to decompose the molecule into guaifenesin and a carbamate ion (NH₂COO⁻). nih.gov

To confirm the degradation mechanism, this study utilized copper(II) ions to trap the unstable carbamate ion. nih.gov The interaction resulted in the formation of a stable copper(II) complex. The structure of this isolated complex was elucidated using spectral, thermal, and magnetic analyses. nih.gov

The details of the resulting complex are provided in the table below.

Metal IonTrapped Degradation ProductResulting Complex Formula
Copper(II)Carbamate ion (NH₂COO⁻)[Cu(NH₂COO)₂(H₂O)]·4H₂O

This investigation successfully demonstrated a method for trapping a key degradation product, providing further insight into the decomposition pathway of methocarbamol. nih.gov

Future Research Directions in S Methocarbamol Enantioselective Studies

Investigation of Stereoselective Transport Mechanisms

The journey of a drug through the body is heavily mediated by transport proteins, and emerging research shows that this process can be stereoselective. nih.gov For methocarbamol (B1676395), the mechanisms governing the absorption, distribution, and elimination of its individual enantiomers are not well understood. While racemic methocarbamol's protein binding is estimated at 46-50%, one study reported that the binding for each enantiomer is around 40%, suggesting a lack of significant enantioselectivity in plasma protein binding. nih.govualberta.cadrugbank.com However, this does not rule out stereoselectivity in tissue-level transport.

Future research should focus on identifying specific transporters responsible for the disposition of (S)-methocarbamol and its R-counterpart. Studies on other chiral drugs have demonstrated that transporters like the organic cation transporters (OCT1, OCT2, OCT3) and multidrug and toxin extrusion proteins (MATE1, MATE2-K) can exhibit strong, and sometimes opposing, preferences for different enantiomers. nih.gov Investigating the interaction of methocarbamol enantiomers with these and other solute carrier (SLC) and ATP-binding cassette (ABC) transporters is a critical next step. Such studies would help clarify whether differences in transport contribute to the observed variance in pharmacological activity and could explain potential differences in tissue distribution, particularly into the central nervous system where the drug exerts its effects. hres.ca

Elucidation of Enantiomer-Specific Target Interactions

The precise molecular mechanism of methocarbamol remains undefined, though it is believed to act as a central nervous system depressant, possibly by inhibiting polysynaptic reflexes in the spinal cord. nih.govdrugbank.comtaylorandfrancis.com The finding that the (R)-enantiomer is a more potent muscle relaxant than the (S)-enantiomer strongly implies that their interactions with the biological target(s) are different. nih.gov

A crucial area for future research is the elucidation of these enantiomer-specific interactions at the molecular level. This involves identifying the specific receptors, ion channels, or enzymes that each enantiomer binds to and modulating. Techniques such as radioligand binding assays using enantiopure methocarbamol could be employed to screen for affinity at various CNS targets. Furthermore, electrophysiological studies on spinal cord neurons could reveal how each enantiomer specifically affects nerve transmission and polysynaptic pathways. drugbank.com Understanding these interactions is fundamental to explaining the superior activity of the (R)-enantiomer and would provide a solid rationale for the development of an enantiopure formulation.

Development of Novel Analytical Techniques for Enantiopure Methocarbamol

The study of stereoselectivity is entirely dependent on the availability of robust analytical methods capable of separating and quantifying individual enantiomers in complex biological matrices like plasma and urine. nih.gov Several methods for the chiral separation of methocarbamol have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE). tandfonline.comresearchgate.net

These methods have laid the groundwork for pharmacokinetic studies, but there is room for significant advancement. tandfonline.com Future research should aim to develop novel analytical techniques with enhanced sensitivity, lower detection limits, and shorter analysis times. This could involve the exploration of new chiral stationary phases for HPLC or the use of advanced chiral selectors in CZE. researchgate.netresearchgate.net Furthermore, the development and validation of hyphenated techniques, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be particularly valuable. Such methods offer superior sensitivity and selectivity, making them ideal for accurately tracking the low concentrations of enantiomers and their respective metabolites during pharmacokinetic studies. researchgate.net

Table 1: Existing Analytical Methods for Methocarbamol Enantiomer Separation

TechniqueChiral Selector / ColumnMobile Phase / BufferDetectionKey FindingsReference
HPLCCoupled Spherisorb CN and Chiralcel OD columnsEthanol-hexane (30:70, v/v)UV at 272 nmSuccessful separation in human plasma; no enantiomeric interconversion observed. tandfonline.comtandfonline.com
HPLCTwo Resolve C18 columns (in series) with pre-column derivatization using (-)-menthylchloroformatePhosphate buffer (pH 7.5)-acetonitrile (50:50, v/v)UV at 274 nmSuccessful separation of resulting diastereomers. nih.govoup.com
Capillary Zone Electrophoresis (CZE)β-cyclodextrin (β-CD), dimethyl-β-cyclodextrin (DM-β-CD), or 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD)Phosphate bufferNot specifiedDemonstrated successful enantioseparation, with separation conditions optimized. researchgate.net

Exploration of Chiral Modulations in Drug Delivery Systems

Advances in pharmaceutical technology have introduced drug delivery systems that can be engineered with specific chiral properties. nih.gov These "chiral-engineered supraparticles" can influence interactions with cells and proteins, potentially improving a drug's stability, prolonging its half-life, and enhancing its uptake into target tissues. nih.gov

Future research should explore the application of these chiral modulations to methocarbamol. For example, encapsulating the more active (R)-enantiomer within a d-chirality delivery system could protect it from enzymatic degradation and enhance its penetration of the blood-brain barrier. nih.gov Another avenue is the investigation of stereoselective co-amorphous systems. researchgate.net By combining an enantiomer with a specific co-former, it may be possible to create a more stable and bioavailable formulation. These advanced delivery systems could be used to control the release of the desired enantiomer, maintaining its concentration within the therapeutic window for a longer duration and maximizing its therapeutic benefit. google.com Such innovations would be a significant step toward optimizing the clinical use of methocarbamol.

Q & A

What validated analytical methods are recommended for quantifying (S)-methocarbamol in pharmaceutical formulations, and how are they optimized?

Basic Research Question
High-performance liquid chromatography (HPLC) and spectrophotometric methods are widely validated for quantifying this compound. For multicomponent formulations (e.g., mixtures with NSAIDs), derivative spectrophotometry or ratio spectra techniques improve specificity by resolving overlapping peaks . Optimization via Box-Behnken experimental design enhances sensitivity and robustness by systematically varying factors like mobile phase composition and column temperature . Method validation must comply with ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) against pharmacopeial standards (USP/EP) .

How do pharmacokinetic properties of this compound influence dosing regimens in diverse patient populations?

Basic Research Question
this compound exhibits a plasma half-life of 1–2 hours, with clearance rates (0.20–0.80 L/h/kg) dependent on hepatic metabolism via dealkylation and hydroxylation . Elderly patients require dose adjustments due to reduced renal excretion and heightened CNS sensitivity, increasing risks of sedation or falls . Bioequivalence studies using dissolution testing (Apparatus 2, 50 rpm, water medium) ensure tablet formulations meet ≥75% dissolution within 45 minutes .

What experimental design considerations are critical when assessing this compound's efficacy against NSAIDs in musculoskeletal pain management?

Advanced Research Question
Randomized controlled trials (RCTs) should use double-blind designs with active comparators (e.g., naproxen) and placebo controls. Primary endpoints include pain reduction (VAS scores) and functional improvement over 7–14 days . Confounding variables like concurrent physiotherapy must be stratified. Meta-analyses of historical data reveal conflicting efficacy: this compound shows superiority to placebo but comparable effects to NSAIDs, necessitating larger sample sizes (n > 200) for statistical power .

What methodologies address discrepancies in studies regarding this compound's efficacy as a standalone therapy versus adjunct treatment?

Advanced Research Question
Systematic reviews with GRADE criteria can resolve contradictions by evaluating study quality (e.g., blinding, attrition bias). For example, adjunct use with exercise regimens reduces opioid requirements in acute low back pain (OR: 1.8, 95% CI: 1.2–2.7), whereas standalone efficacy in chronic pain lacks robust evidence . Sensitivity analyses should exclude underpowered trials (<50 participants) and adjust for publication bias via funnel plots .

How can chemometric techniques improve the detection of this compound degradation products in multicomponent mixtures?

Advanced Research Question
Chemometric approaches like discrete Fourier transform (DFT) convolute HPTLC-densitometric data to resolve co-eluting peaks from degradation products (e.g., guaifenesin). Derivative spectra and 8-point sin xi polynomials enhance signal-to-noise ratios, enabling quantification of trace impurities (<2%) in ternary mixtures (e.g., with ibuprofen or diclofenac) . Validation against HPLC-PDA (R² > 0.995) ensures accuracy in stability-indicating assays .

What in vitro and in vivo models are appropriate for elucidating this compound's mechanism of action on the central nervous system?

Basic Research Question
In vitro spinal cord slice preparations measure GABAergic inhibition via patch-clamp electrophysiology. In vivo, rodent models of induced muscle spasm (e.g., tetanus toxin) assess dose-dependent reduction in spasticity (ED₅₀: 150–200 mg/kg i.p.) . Behavioral tests (e.g., rotarod) evaluate motor coordination deficits, while EEG recordings monitor CNS depression .

What strategies mitigate confounding variables in pharmacokinetic studies of this compound, particularly in elderly populations?

Advanced Research Question
Population pharmacokinetics (PopPK) models using NONMEM software account for covariates like age, renal function (eGFR), and polypharmacy. Stratified sampling (e.g., age brackets: 18–65 vs. >65 years) controls for metabolic variability . Covariance analysis adjusts for concurrent CNS depressants (e.g., benzodiazepines), which alter clearance rates by 30–40% .

How do drug interaction studies between this compound and analgesics like morphine inform combination therapy protocols?

Advanced Research Question
Isothermal titration calorimetry (ITC) quantifies binding affinities between this compound and opioid receptors. Rodent models show synergistic analgesia: methocarbamol (100 mg/kg) reduces morphine ED₅₀ by 35% in hot-plate tests, likely via spinal NMDA receptor modulation . Clinical protocols should monitor respiratory depression (SpO₂ < 92%) and sedation (Ramsay score ≥ 4) during co-administration .

What quality control parameters are essential for ensuring this compound tablet stability and dissolution compliance?

Basic Research Question
Forced degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability, with HPLC tracking impurity profiles (e.g., carbamate hydrolysis) . Uniformity testing (USP <905>) requires ≤15% RSD for weight variation. Dissolution must achieve Q = 75% in 45 minutes, validated via standard curve correlation (r² ≥ 0.998) against USP reference .

What are the critical considerations in designing bioequivalence studies for this compound formulations?

Advanced Research Question
Two-way crossover studies (n ≥ 24) compare test vs. reference formulations under fasting conditions. Pharmacokinetic parameters (AUC₀–t, Cmax) must meet 90% CI within 80–125% equivalence margins . ANOVA identifies formulation effects, while Schuirmann’s two one-sided tests confirm bioequivalence. Sample size calculations (α = 0.05, power = 80%) assume intra-subject variability ≤20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.